![molecular formula C39H32Cl2CoOP2 B12300528 Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)](/img/structure/B12300528.png)
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is a coordination compound that features cobalt as the central metal atom. This compound is known for its unique structure, which includes a xanthene backbone substituted with diphenylphosphino groups. The presence of cobalt and the specific ligands make this compound interesting for various applications in catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) typically involves the reaction of cobalt(II) chloride with 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the cobalt center. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in its coordination environment.
Substitution: Ligands around the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to cobalt(III) complexes, while reduction could yield cobalt(I) species. Substitution reactions typically result in new cobalt complexes with different ligands.
Scientific Research Applications
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing into its potential use in biological systems and as a therapeutic agent, although this is still in the early stages.
Mechanism of Action
The mechanism by which Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) exerts its effects is primarily through its ability to coordinate with other molecules. The cobalt center can form bonds with various substrates, facilitating chemical transformations. The diphenylphosphino groups help stabilize the cobalt center and can also participate in the coordination chemistry, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Palladium(II)
- Dichloro[bis(2-(diphenylphosphino)phenyl)ether]Palladium(II)
- [1,1′-Bis(di-tert-butylphosphino)ferrocene]Dichloropalladium(II)
Uniqueness
Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]Cobalt(II) is unique due to the presence of cobalt, which imparts different electronic and catalytic properties compared to its palladium and ferrocene counterparts. The xanthene backbone and diphenylphosphino groups also contribute to its distinct reactivity and stability.
Properties
Molecular Formula |
C39H32Cl2CoOP2 |
|---|---|
Molecular Weight |
708.5 g/mol |
IUPAC Name |
cobalt(2+);(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;dichloride |
InChI |
InChI=1S/C39H32OP2.2ClH.Co/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;;/h3-28H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
WLCNMTVTMBAJEN-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cl-].[Cl-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


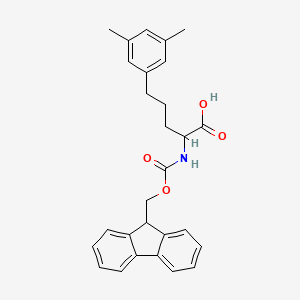
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)
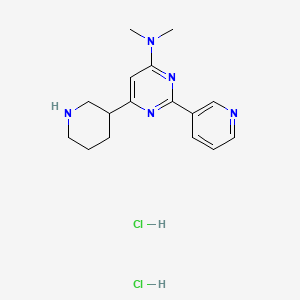
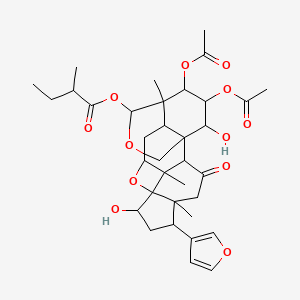

![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)
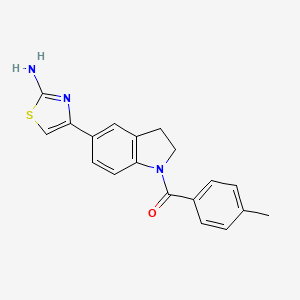
![3-(1-Methylindol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12300485.png)
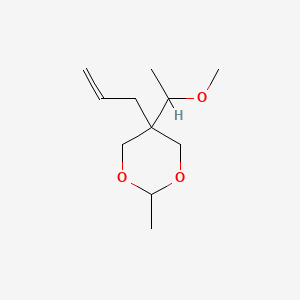
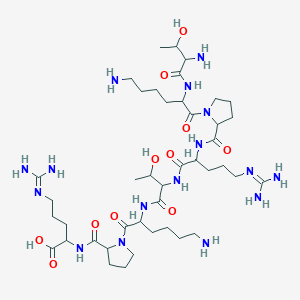
![(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12300509.png)
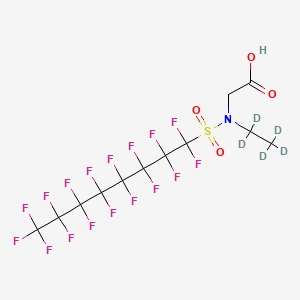
![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)
![17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12300532.png)
